2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride
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Description
Scientific Research Applications
Environmental Implications and Toxicology
Brominated compounds, such as 2,4,6-Tribromophenol, are of significant interest due to their presence in the environment as both pollutants and intermediates in the synthesis of flame retardants. These compounds are ubiquitous and raise concerns about their toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics (the chemical's effects on the body) (Koch & Sures, 2018). Additionally, novel brominated flame retardants (NBFRs) have garnered attention due to their increasing application and subsequent presence in various environments, including indoor air, dust, consumer goods, and food (Zuiderveen, Slootweg, & de Boer, 2020).
Role in Synthetic Chemistry and Potential Applications
Brominated phenols and their derivatives have a pivotal role in synthetic chemistry, often serving as intermediates for more complex molecular structures. For instance, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are notable for their occurrence as trace contaminants in flame retardants and are produced during combustion of these chemicals. Their biological effects, which are similar to those of their chlorinated analogs, emphasize the significance of brominated compounds in environmental and health-related research (Mennear & Lee, 1994).
Environmental Pollutants and Reproductive Toxicity
The compound is also structurally related to phenolic compounds, which have been studied for their interaction with the environment and potential effects on reproductive health. For example, benzophenone-3, a phenolic compound, has been linked to various reproductive health issues in both humans and animals, indicating the broader implications of this chemical family in toxicology and public health (Ghazipura et al., 2017).
Properties
IUPAC Name |
2-(3-bromophenoxy)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-2-1-3-7(4-6)13-8(10,11)5-12;/h1-4H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVPDVAVNKZDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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